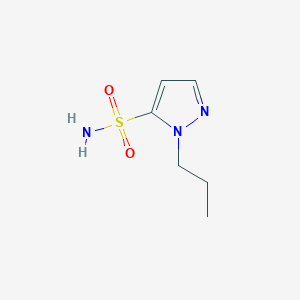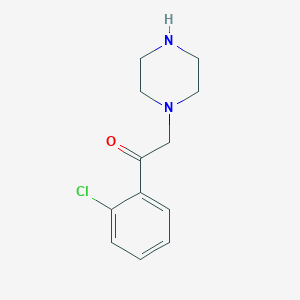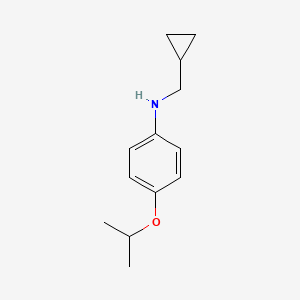
N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a propan-2-yloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline typically involves the reaction of 4-(propan-2-yloxy)aniline with cyclopropylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The cyclopropylmethyl and propan-2-yloxy groups contribute to the compound’s binding affinity and specificity for these targets. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(propan-2-yloxy)aniline
- N-(Cyclopropylmethyl)-4-methoxyaniline
- N-(Cyclopropylmethyl)-4-ethoxyaniline
Uniqueness
N-(Cyclopropylmethyl)-4-(propan-2-yloxy)aniline is unique due to the presence of both the cyclopropylmethyl and propan-2-yloxy groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H19NO/c1-10(2)15-13-7-5-12(6-8-13)14-9-11-3-4-11/h5-8,10-11,14H,3-4,9H2,1-2H3 |
InChI Key |
GKQKKEVTZPPSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


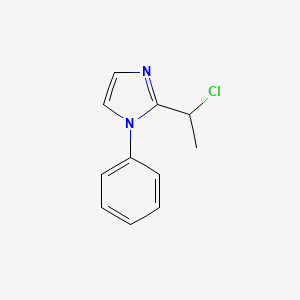
![4-[(Propan-2-ylsulfanyl)methyl]piperidine](/img/structure/B13251633.png)
![2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13251634.png)
![4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13251635.png)
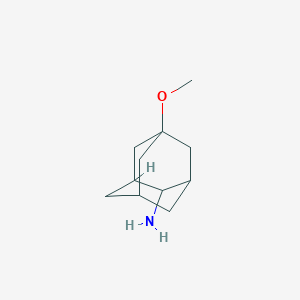
![2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13251653.png)
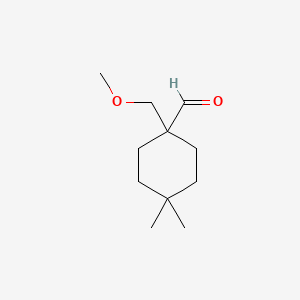

![2-[(Heptan-3-yl)amino]-N,N-dimethylacetamide](/img/structure/B13251671.png)

![1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13251675.png)
